Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate
Description
Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a propane-1-sulfinate moiety. This compound is often used in organic synthesis due to its unique structural properties and reactivity.
Properties
Molecular Formula |
C8H16NNaO4S |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfinate |
InChI |
InChI=1S/C8H17NO4S.Na/c1-8(2,3)13-7(10)9-5-4-6-14(11)12;/h4-6H2,1-3H3,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI Key |
XJTRSASNHYJZFE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting Boc-protected amine is then reacted with propane-1-sulfinate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol can be used to remove the Boc group.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Free amines
Scientific Research Applications
Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate involves the reactivity of the sulfinate and Boc-protected amino groups. The Boc group provides protection to the amino group, preventing unwanted reactions during synthesis. Upon removal of the Boc group, the free amine can participate in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate
- Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate
Uniqueness
Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate is unique due to its specific structural arrangement, which combines a Boc-protected amino group with a propane-1-sulfinate moiety. This combination provides distinct reactivity and functionalization options compared to other similar compounds .
Biological Activity
Sodium 3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate is a sulfinic acid derivative known for its potential biological activities, particularly in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which enhances its stability and reactivity. The presence of the sulfinic acid group is significant as it plays a crucial role in the compound's interaction with biological macromolecules.
Chemical Structure and Properties
The molecular formula of sodium 3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate is C₈H₁₈NNaO₄S, with a molecular weight of approximately 245.27 g/mol. The structural characteristics include:
- Sulfinic Acid Group : Contributes to biological activity through interactions with proteins.
- Tert-Butoxycarbonyl Group : Provides protection for the amino group, facilitating synthetic applications.
Research indicates that compounds containing sulfinic groups can exhibit various biological activities, including:
- Antimicrobial Properties : Sodium 3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate has shown potential antimicrobial effects, likely due to its ability to interact with bacterial proteins and disrupt their functions.
- Anti-inflammatory Activity : The compound may modulate inflammatory responses by interacting with key proteins involved in inflammation pathways, such as cytokines and adhesion molecules.
Interaction Studies
Studies have focused on the binding affinity and reactivity of sodium 3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate towards various biological targets. Techniques such as mass spectrometry and NMR spectroscopy have been employed to elucidate these interactions, revealing that the compound can modify proteins through covalent bonding with nucleophilic amino acids like cysteine and lysine .
Applications in Drug Development
Given its unique structural features, sodium 3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate has several potential applications in drug development:
- Prodrug Formulation : It may serve as a prodrug for delivering active sulfinic acid derivatives, enhancing therapeutic bioavailability while minimizing side effects associated with direct administration of active compounds .
- Biological Probes : Its ability to modify proteins makes it a useful tool for probing biological processes related to sulfinate modifications.
Comparative Analysis
To better understand the uniqueness of sodium 3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate, a comparison with similar compounds is provided below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate | Contains a dimethyl group instead of simple propyl | Different branching affects reactivity |
| Sodium sulfonate derivatives | General class of compounds containing sulfonate groups | Varies widely in structure; less sterically hindered |
| Sulfonamide derivatives | Contains sulfonamide functional group | Often used as antibiotics; different reactivity |
Case Studies
Recent studies have highlighted the biological activity of sodium 3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate:
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria, suggesting its potential use in developing new antibacterial agents.
- Protein Modification : Research indicated that sodium 3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate could effectively modify the structure and function of specific proteins involved in inflammatory responses, showcasing its utility in anti-inflammatory therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
